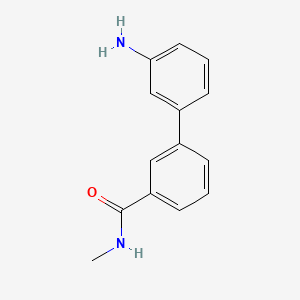

3-(3-Aminophenyl)-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16-14(17)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMIBUHKVVKHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742716 | |

| Record name | 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335041-38-7 | |

| Record name | 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Aminophenyl)-N-methylbenzamide chemical structure and properties

An In-Depth Technical Guide to 3-(3-Aminophenyl)-N-methylbenzamide: Structure, Properties, and Synthetic Considerations

Introduction and Overview

This compound (CAS No: 1335041-38-7) is a bi-functional organic molecule belonging to the biphenyl carboxamide class of compounds.[1] Its structure, featuring a flexible biphenyl core with distinct amine and N-methylamide functionalities, positions it as a valuable chemical intermediate and a scaffold of significant interest in medicinal chemistry and materials science. While extensive application data for this specific isomer is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a building block for drug discovery and a precursor for novel polymers.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's chemical properties, proposing a rational synthetic pathway with experimental considerations, exploring its potential applications based on structural analogy, and outlining essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

The core structure consists of two phenyl rings linked together. One ring is substituted with an amino group (-NH₂) at the meta-position, while the other is substituted with an N-methylcarboxamide group (-C(=O)NHCH₃), also at the meta-position relative to the biphenyl linkage.

Chemical Structure:

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3'-amino-N-methyl-[1,1'-biphenyl]-3-carboxamide | [1] |

| CAS Number | 1335041-38-7 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Data Not Available | [1] |

| Melting Point | Data Not Available | N/A |

| Boiling Point | Data Not Available | N/A |

| Solubility | Data Not Available | N/A |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

The proposed synthesis involves two primary stages:

-

Formation of the Biphenyl Core: A Suzuki cross-coupling reaction between a protected aminophenyl boronic acid and a methyl-substituted benzamide derivative. This approach is chosen for its high tolerance of functional groups and its reliability in forming carbon-carbon bonds between aryl rings.

-

Amide Formation: The coupling of 3-(3-aminophenyl)benzoic acid with methylamine. This is a fundamental and highly efficient method for creating the final amide bond.

Below is a detailed hypothetical protocol for the second, more direct approach.

Experimental Protocol: Synthesis via Amidation of a Biphenyl Carboxylic Acid

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylic acid

-

To a degassed mixture of 3-bromobenzoic acid (1 eq.), (3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), and potassium carbonate (3 eq.) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.03 eq.).

-

The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. The aqueous base (K₂CO₃) is essential for the transmetalation step.

-

Heat the reaction mixture at 90°C under an inert nitrogen atmosphere for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, acidify with 1 M HCl to pH ~3, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected biphenyl carboxylic acid.

Step 2: Amide Formation and Deprotection

-

Dissolve the crude product from Step 1 in dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir for 2 hours at room temperature to form the acyl chloride. The DMF catalyzes the formation of the Vilsmeier reagent, which is the active electrophile.

-

Remove the solvent and excess oxalyl chloride in vacuo.

-

Re-dissolve the resulting acyl chloride in fresh DCM and cool to 0°C.

-

Slowly add a solution of methylamine (2 M in THF, 2.5 eq.) and triethylamine (3 eq.) in DCM. The excess amine and triethylamine neutralize the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and extract with DCM. Dry the organic layer and concentrate to yield the Boc-protected final product.

-

For deprotection, dissolve the crude material in DCM and add trifluoroacetic acid (TFA, 5 eq.). Stir at room temperature for 2 hours.

-

Concentrate the mixture in vacuo, re-dissolve in ethyl acetate, and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Dry and concentrate the organic layer. Purify the final compound, this compound, by column chromatography.

Caption: Proposed two-stage synthesis workflow for this compound.

Potential Applications in Research and Drug Development

Given its structure, this compound is a prime candidate for investigation in drug discovery, particularly as a scaffold for enzyme inhibitors.

Analogy to PARP Inhibitors

The aminobenzamide substructure is a well-known pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP).[2] PARP is a critical enzyme in the DNA damage response (DDR) pathway. By inhibiting PARP, cancer cells with existing DDR defects (e.g., BRCA mutations) can be selectively killed via synthetic lethality.

-

Mechanism of Action: 3-Aminobenzamide, a related compound, competitively inhibits PARP by mimicking the structure of its substrate, nicotinamide adenine dinucleotide (NAD+).[2]

-

Hypothesis: The N-methylbenzamide portion of this compound can similarly occupy the nicotinamide binding pocket of PARP, while the aminophenyl group can be modified to enhance potency and selectivity by forming additional interactions with the enzyme. This makes the molecule an excellent starting point for a fragment-based or lead optimization campaign targeting PARP or other NAD+-dependent enzymes.

Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.

Safety, Handling, and Toxicology

Specific toxicological data for this compound (CAS 1335041-38-7) is not available.[3] Therefore, it must be handled with care, assuming it may be hazardous. The safety precautions for the structurally related compound 3-aminobenzamide should be considered as a baseline for handling.[4]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Table 2: General Safety and Handling Recommendations

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. |

| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if respiratory irritation occurs. |

| Skin Contact | Avoid contact. If on skin, wash off immediately with plenty of soap and water.[3] |

| Eye Contact | Avoid contact. If in eyes, rinse cautiously with water for several minutes.[3] |

| Ingestion | Do not ingest. If swallowed, rinse mouth with water. Seek immediate medical attention.[3] |

| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] |

Conclusion

This compound is a specialized chemical compound with significant untapped potential. While its primary role is currently as a research chemical or synthetic building block, its structural features, particularly its similarity to known PARP inhibitors, make it a compelling scaffold for future drug discovery efforts. The rational synthetic pathways outlined in this guide provide a clear framework for its preparation, enabling further investigation into its biological activity and material properties. As with any research chemical lacking extensive characterization, strict adherence to safety protocols is paramount.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. N-(3-aminophenyl)-3-methylbenzamidehydrochloride. [Link]

-

PubChem. 3-Amino-N-methylbenzamide. [Link]

-

PubChem. 3-amino-N-(4-methylphenyl)benzamide. [Link]

-

Wikipedia. 3-Aminobenzamide. [Link]

Sources

An In-depth Technical Guide to 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's identification, a proposed synthetic route, predicted spectroscopic characteristics, potential applications, and crucial safety considerations.

Compound Identification and Physicochemical Properties

Chemical Name: 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

CAS Number: 1335041-38-7

Synonym: 3-(3-Aminophenyl)-N-methylbenzamide

The nomenclature of this compound can be approached from two perspectives. "this compound" suggests a benzamide scaffold with an aminophenyl substituent. However, the more systematic IUPAC-based name, 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide, clarifies that the core structure is a biphenyl system. This guide will primarily use the systematic name to avoid ambiguity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated |

| Appearance | Off-white to light brown solid (Predicted) | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | Inferred from related compounds |

| Melting Point | Not determined | N/A |

| Boiling Point | Not determined | N/A |

Proposed Synthesis and Mechanism

The proposed two-step synthesis involves:

-

Suzuki-Miyaura Coupling: Reaction of a suitable boronic acid or ester with an aryl halide.

-

Amide Formation: Conversion of a carboxylic acid to the corresponding N-methylamide.

A logical retrosynthetic analysis suggests the disconnection of the biphenyl bond, leading to two key starting materials: 3-aminophenylboronic acid and 3-bromo-N-methylbenzamide.

Experimental Protocol:

Step 1: Synthesis of 3-bromo-N-methylbenzamide

-

To a solution of 3-bromobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of methylamine (2 equivalents, typically as a solution in THF or water) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-N-methylbenzamide.

Step 2: Suzuki-Miyaura Coupling to form 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

-

In a reaction vessel, combine 3-bromo-N-methylbenzamide (1 equivalent), 3-aminophenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide.

Diagram 1: Proposed Synthesis of 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide is not available. The following are predictions based on the analysis of its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the aminophenyl ring are expected to be more upfield due to the electron-donating nature of the amino group. - N-H Protons (Amide and Amine): Broad singlets, with the amide N-H appearing further downfield (δ ~8.0-9.0 ppm) and the amine N-H appearing more upfield (δ ~3.5-5.0 ppm). - N-Methyl Protons: A doublet around δ 2.8-3.0 ppm, coupling to the amide N-H proton. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon attached to the amino group will be significantly shielded. - Carbonyl Carbon: A signal around δ 165-170 ppm. - N-Methyl Carbon: A signal around δ 26-28 ppm. |

| IR Spectroscopy | - N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - N-H Stretching (Amide): A band around 3300 cm⁻¹. - C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹. - C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 226.27. - Fragmentation: Likely fragmentation patterns would involve cleavage of the amide bond and the biphenyl linkage. |

Potential Applications in Drug Development

The 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide scaffold contains several pharmacologically relevant features, suggesting its potential as a building block in drug discovery.

-

Biphenyl Core: The biphenyl moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. It provides a rigid framework that can be functionalized to optimize binding to protein pockets. Biphenyl derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1].

-

Aminophenyl Group: The primary amino group can act as a hydrogen bond donor and a site for further chemical modification. This allows for the introduction of diverse functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Benzamide Moiety: The benzamide group is a common feature in many approved drugs. The amide bond can participate in hydrogen bonding interactions with biological targets, and the N-methyl group can influence solubility and metabolic stability.

Diagram 2: Potential Pharmacophoric Features

Caption: Key functional groups for potential biological interactions.

Safety and Toxicological Profile

No specific toxicological data for 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide has been reported. However, the presence of the aminobiphenyl moiety warrants significant caution.

General Hazards of Aminobiphenyls:

-

Carcinogenicity: 4-Aminobiphenyl is a known human bladder carcinogen[2][3]. The carcinogenicity of other aminobiphenyl isomers should be considered a potential risk until proven otherwise. The metabolic activation of the amino group can lead to the formation of reactive intermediates that can form DNA adducts, leading to mutations and cancer[4][5].

-

Acute Toxicity: Inhalation of aminobiphenyls can cause headache, lethargy, and cyanosis[3].

General Hazards of Benzamides:

Handling Precautions:

Due to the potential for high toxicity, this compound should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide is a molecule with a chemical structure that suggests potential for further investigation in drug discovery and materials science. While direct experimental data is lacking, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Researchers working with this or similar molecules should proceed with a thorough understanding of the potential hazards associated with the aminobiphenyl scaffold and employ rigorous safety protocols.

References

-

4-Aminobiphenyl. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations (Vol. 100F).

- U.S. Environmental Protection Agency. (2000, January). 4-Aminobiphenyl. (Hazard Summary).

- National Toxicology Program. (2021). 4-Aminobiphenyl. In 15th Report on Carcinogens. U.S. Department of Health and Human Services.

- National Toxicology Program. (2021). RoC Profile: 4-Aminobiphenyl.

- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 16, 2026, from [Link]

- Cayman Chemical. (2025, June 19).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved January 16, 2026, from [Link]

- Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.

- CDH Fine Chemical. (n.d.).

- Jain, S., et al. (2017). Biphenyls as important organic intermediates.

-

R Discovery. (n.d.). 2-aminobiphenyl Research Articles. Retrieved January 16, 2026, from [Link]

- Sigma-Aldrich. (2025, November 6).

- Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).

- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

- Chen, H. J., & Hsieh, Y. L. (2018). Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl. Journal of food and drug analysis, 26(1), 16–28.

- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.

- Kaluthanthiri, D. S. N., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

- Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

-

ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved January 16, 2026, from [Link]

- Li, X., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.

-

ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and.... Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Retrieved January 16, 2026, from [Link]

- de Freitas, L. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1779.

- Le, C., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic letters, 20(15), 4654–4658.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Syntheses, crystal structures, and some spectroscopic properties of zinc(II) complexes with N2O2 ligands derived from m-phenylenediamine and m-aminobenzylamine. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3-(3-Aminophenyl)-N-methylbenzamide: Synthesis, Properties, and Prospective Applications

A Note to the Researcher: Publicly available information specifically detailing the discovery, history, and biological profile of 3-(3-Aminophenyl)-N-methylbenzamide is limited. This guide, therefore, serves as a comprehensive technical resource built upon established principles of organic synthesis and pharmacological data from structurally related compounds. It is designed to be a prospective and practical handbook for researchers and drug development professionals interested in this and similar molecular scaffolds.

Introduction: The Biphenyl Carboxamide Scaffold

The biphenyl carboxamide moiety is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds.[1] The conformational flexibility of the biphenyl system allows for optimal interactions with various biological targets, while the carboxamide group provides key hydrogen bonding capabilities.[2] Derivatives of this scaffold have shown promise in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] This guide focuses on a specific, yet under-documented member of this class: this compound. We will explore its synthesis based on established methodologies and discuss its potential biological significance by drawing parallels with closely related molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent synthesis strategy, primarily relying on two cornerstone reactions of modern organic chemistry: the Suzuki-Miyaura coupling for the formation of the biphenyl core and an amidation reaction to install the N-methylbenzamide functionality. Two plausible synthetic routes are outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis suggests two primary pathways originating from commercially available starting materials.

Route A involves the formation of the biphenyl linkage first, followed by amidation. Route B prioritizes the formation of the N-methylbenzamide, followed by the Suzuki-Miyaura coupling.

Experimental Protocol: A Proposed Synthetic Pathway (Route A)

This protocol details a step-by-step methodology for the synthesis of this compound, starting with the Suzuki-Miyaura coupling of 3-bromobenzoic acid and (3-nitrophenyl)boronic acid.

Step 1: Suzuki-Miyaura Coupling to form 3'-(Nitro)-[1,1'-biphenyl]-3-carboxylic acid

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify with 1M HCl to precipitate the carboxylic acid product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Amidation to form N-methyl-3'-(nitro)-[1,1'-biphenyl]-3-carboxamide

-

Activation of Carboxylic Acid: Dissolve the 3'-(Nitro)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir for 20-30 minutes at room temperature.

-

Amine Addition: Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) dropwise to the reaction mixture at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 3: Reduction of the Nitro Group to form this compound

-

Reaction Setup: Dissolve the N-methyl-3'-(nitro)-[1,1'-biphenyl]-3-carboxamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalyst, for example, 10% palladium on carbon (Pd/C) (10 mol%).

-

Reaction Execution: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the final product, this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | Pharmaffiliates |

| Molecular Weight | 226.27 g/mol | Pharmaffiliates |

| CAS Number | 1335041-38-7 | Pharmaffiliates |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | - |

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally similar biphenyl carboxamide derivatives, we can hypothesize its potential therapeutic applications.

Potential as an Hsp90 Inhibitor

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer and neurodegenerative diseases.[2] The biphenyl scaffold has been identified as a promising replacement for the coumarin ring system found in novobiocin, a known Hsp90 C-terminal inhibitor.[4] Biphenyl derivatives have been shown to inhibit the proliferation of cancer cell lines by inducing the degradation of Hsp90 client proteins.[2][5] It is plausible that this compound could also exhibit Hsp90 inhibitory activity, making it a candidate for anticancer drug discovery.

Caption: Hypothetical inhibition of the Hsp90 chaperone cycle.

Potential Antifungal Activity

Benzamide and aminophenyl derivatives have been investigated for their antifungal properties.[6][7][8] For instance, certain benzamide derivatives containing a triazole moiety have shown excellent activity against various phytopathogenic fungi.[8] Additionally, novel carboxamide derivatives with a biphenyl pharmacophore have been synthesized and demonstrated potent in vitro and in vivo antifungal activities against several plant pathogens.[3][9] The structural features of this compound align with those of compounds exhibiting antifungal properties, suggesting its potential as a lead compound for the development of new antifungal agents.

Trustworthiness and Self-Validation

The proposed synthetic protocols are based on well-established and frequently published chemical transformations, namely the Suzuki-Miyaura coupling and standard amidation reactions.[10][11][12] The reliability of these methods is high, and the successful synthesis of the target molecule can be validated at each step using standard analytical techniques such as:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC). The biological assays discussed are standard in the fields of oncology and mycology and would provide clear, verifiable data on the activity of the compound.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural components suggest a high potential for interesting biological activity. This guide provides a solid foundation for its chemical synthesis and outlines a clear rationale for investigating its potential as an Hsp90 inhibitor or an antifungal agent. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of cancer cell lines and fungal strains. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity, potentially leading to the discovery of novel therapeutic agents.

References

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Dunetz, J. R., et al. "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green." Organic & Biomolecular Chemistry, vol. 14, no. 4, 2016, pp. 1121-1131. [Link]

-

Kar, S., et al. "Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid a." Journal of the Indian Chemical Society, vol. 99, no. 1, 2022, p. 100262. [Link]

- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Bhatia, S., et al. "Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors." European Journal of Medicinal Chemistry, vol. 124, 2016, pp. 586-600. [Link]

-

Daboit, T. C., et al. "In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains." Mycoses, vol. 52, no. 6, 2009, pp. 507-10. [Link]

-

Makhdoomi, M. A., et al. "Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer." ACS Medicinal Chemistry Letters, vol. 9, no. 10, 2018, pp. 1013-1018. [Link]

-

Aladdin Scientific. N-Methyl 3-bromobenzamide, min 98%, 1 gram. [Link]

-

Wang, Y., et al. "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management." Journal of Agricultural and Food Chemistry, vol. 71, no. 40, 2023, pp. 14389-14401. [Link]

-

ChemistNATE. Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube, 30 Aug. 2020. [Link]

-

The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]

-

Wang, Y., et al. "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management." Journal of Agricultural and Food Chemistry, vol. 71, no. 40, 2023, pp. 14389-14401. [Link]

-

Bhatia, S., et al. "Identification of a New Scaffold for Hsp90 C-Terminal Inhibition." ACS Medicinal Chemistry Letters, vol. 5, no. 2, 2014, pp. 144-148. [Link]

-

Li, Y., et al. "Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties." Molecules, vol. 19, no. 5, 2014, pp. 5797-5809. [Link]

-

American Chemical Society. Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry. [Link]

-

Carlucci, L., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." RSC Advances, vol. 7, no. 65, 2017, pp. 41021-41025. [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

-

Zhang, L., et al. "Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety." Journal of Agricultural and Food Chemistry, vol. 72, no. 12, 2024, pp. 5368-5378. [Link]

-

MedCrave. QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]

-

Daboit, T. C., et al. "In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains." Mycoses, vol. 52, no. 6, 2009, pp. 507-10. [Link]

-

Science. Aminative Suzuki–Miyaura coupling. [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Chiosis, G., and S. S. T. Kamal. "Purine-Scaffold Hsp90 Inhibitors." Current Topics in Medicinal Chemistry, vol. 9, no. 15, 2009, pp. 1444-1455. [Link]

-

Chemical & Engineering News. Masking Boronic Acids for Suzuki Coupling. YouTube, 3 Oct. 2011. [Link]

-

Wang, Y., et al. "Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety." Molecules, vol. 20, no. 8, 2015, pp. 13836-13848. [Link]

- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a New Scaffold for Hsp90 C-Terminal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of 3-(3-Aminophenyl)-N-methylbenzamide: A Technical Guide to Putative Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the small molecule 3-(3-Aminophenyl)-N-methylbenzamide. Synthesizing data from structurally related compounds and established drug discovery methodologies, this document serves as a roadmap for researchers investigating the mechanism of action of this and similar chemical entities. We delve into the probable enzymatic targets, namely Poly(ADP-ribose) polymerases (PARPs) and Sirtuin 2 (SIRT2), and provide detailed, field-proven protocols for target identification and validation. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to elucidate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in a diverse array of approved therapeutics. The aminobenzamide scaffold, in particular, has garnered significant attention for its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in a host of cellular processes. This mimicry allows aminobenzamide derivatives to act as competitive inhibitors for several key enzyme families, most notably Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. Given the structural features of this compound, it is highly probable that its biological activity is mediated through the inhibition of one or both of these enzyme classes.

Chemical Structure of a Closely Related Analog: N-(3-aminophenyl)-3-methylbenzamide

Primary Putative Biological Targets

Based on extensive research into the 3-aminobenzamide scaffold, two primary families of enzymes emerge as the most likely biological targets for this compound.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes integral to DNA repair and the maintenance of genomic stability.[1] Upon detecting DNA strand breaks, PARP-1, the most well-characterized member, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[1] This modification serves as a scaffold to recruit other DNA repair factors.

Mechanism of Inhibition: 3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP by binding to the nicotinamide-binding pocket of the enzyme's catalytic domain, thereby preventing the synthesis of PAR and disrupting the DNA damage response.[1][2] In cancer cells with underlying defects in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition can lead to a synthetic lethal phenotype, making PARP inhibitors a valuable class of anti-cancer agents.[1]

Sirtuin 2 (SIRT2)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, and aging.[3] SIRT2, a predominantly cytoplasmic sirtuin, has been implicated in the pathogenesis of neurodegenerative diseases and cancer.[3]

Mechanism of Inhibition: Similar to PARPs, the inhibitory activity of benzamide derivatives against sirtuins stems from their ability to compete with NAD+ for binding to the enzyme's active site. The 3-aminobenzamide scaffold has been a foundational element in the design of potent and selective SIRT2 inhibitors.[3][4] Inhibition of SIRT2 has been shown to be protective in various models of Huntington's disease by reducing the aggregation of polyglutamine.[4]

Methodologies for Target Identification and Validation

To definitively identify the biological targets of this compound, a multi-pronged approach employing both unbiased and hypothesis-driven methods is recommended.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful and unbiased technique for identifying the direct binding partners of a small molecule from a complex biological lysate.[5] This method involves immobilizing a derivatized version of the compound of interest (the "bait") on a solid support and incubating it with a cell or tissue lysate. Proteins that bind to the bait are then eluted and identified by mass spectrometry.

Experimental Workflow:

Caption: Affinity Purification-Mass Spectrometry Workflow.

Detailed Protocol: Photo-Affinity Chromatography

This protocol outlines a general procedure for a photo-affinity pulldown experiment.[5]

-

Synthesis of the Photo-Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin). The linker between the parent molecule, the photoreactive group, and the affinity tag should be of sufficient length to minimize steric hindrance.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to approximately 80-90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

-

-

Binding and Crosslinking:

-

Incubate the cell lysate with the photo-affinity probe in the dark for a specified period to allow for binding to target proteins.

-

As a negative control, incubate a separate aliquot of the lysate with a non-photoreactive control probe or with an excess of the parent compound to compete for binding.

-

Expose the samples to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

-

-

Affinity Capture:

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads using a stringent elution buffer (e.g., containing SDS and beta-mercaptoethanol) and heat.

-

-

Analysis by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are unique to the photo-affinity probe-treated sample compared to the controls.

-

Subject the excised bands to in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context.[6][7] The principle of CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of a compound indicates direct binding.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: Western Blot-Based CETSA

This protocol describes a general workflow for CETSA with detection by Western blotting.[7][8]

-

Cell Treatment:

-

Seed cells in culture plates and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C in 2-3°C increments.

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.

-

-

Protein Quantification and Western Blotting:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Normalize the protein concentrations across all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the putative target protein (e.g., PARP-1 or SIRT2).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble protein remaining as a function of temperature to generate the melting curves for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

-

In Vitro Enzymatic Assays for Target Validation

Once putative targets have been identified, their inhibition by this compound should be quantified using in vitro enzymatic assays.

PARP Inhibition Assay

Several commercial kits are available for measuring PARP activity. A common format is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into histone proteins.

Detailed Protocol: Colorimetric PARP Assay

This protocol is based on a commercially available PARP assay kit.

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

-

Prepare a solution of recombinant PARP1 enzyme and activated DNA in the assay buffer.

-

Prepare a solution of biotinylated NAD+.

-

-

Assay Procedure:

-

In a histone-coated 96-well plate, add the different concentrations of the test compound or controls.

-

Add the PARP1 enzyme/activated DNA mixture to each well.

-

Initiate the reaction by adding the biotinylated NAD+ solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

SIRT2 Inhibition Assay

Fluorometric assays are commonly used to measure sirtuin activity. These assays typically use a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin enzyme.

Detailed Protocol: Fluorometric SIRT2 Assay

This protocol is based on a commercially available SIRT2 inhibitor screening assay kit.

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nicotinamide).

-

Prepare a solution of recombinant SIRT2 enzyme.

-

Prepare a solution of the fluorogenic SIRT2 substrate and NAD+.

-

-

Assay Procedure:

-

In a black 96-well plate, add the SIRT2 enzyme to each well.

-

Add the different concentrations of the test compound or controls.

-

Incubate briefly at 37°C.

-

Initiate the reaction by adding the substrate/NAD+ mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

-

Detection:

-

Add a developer solution to each well to stop the reaction and generate the fluorescent signal.

-

Incubate for an additional period (e.g., 15 minutes) at 37°C.

-

Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of SIRT2 inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation: Summarizing Quantitative Data

All quantitative data, such as IC50 values from enzymatic assays, should be summarized in a clear and concise table for easy comparison.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | PARP-1 | Enzymatic | To be determined | |

| This compound | SIRT2 | Enzymatic | To be determined | |

| Reference Inhibitor 1 (e.g., Olaparib) | PARP-1 | Enzymatic | Value | [Citation] |

| Reference Inhibitor 2 (e.g., AK-1) | SIRT2 | Enzymatic | 12.5 | [2] |

Conclusion and Future Directions

This technical guide has outlined the most probable biological targets of this compound and provided a comprehensive set of experimental protocols for their identification and validation. Based on the well-established pharmacology of the 3-aminobenzamide scaffold, PARPs and SIRT2 represent the most promising candidates. The successful application of the described methodologies will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of the therapeutic potential of the benzamide class of molecules. Future studies should focus on determining the selectivity of this compound across the PARP and sirtuin families and evaluating its efficacy in relevant cellular and in vivo models of disease.

References

- BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. BenchChem.

- PubChem. (n.d.). N-(3-aminophenyl)-3-methylbenzamidehydrochloride. National Center for Biotechnology Information.

- BenchChem. (2025). AK-1: A Technical Guide to the Sirtuin 2 Inhibitor. BenchChem.

- BenchChem. (2025). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. BenchChem.

- Selleck Chemicals. (n.d.). 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.

- MDPI. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. MDPI.

- Sigma-Aldrich. (n.d.). SIRT2 Inhibitor Screening Assay Kit (EPI010) - Technical Bulletin. Sigma-Aldrich.

- PubChem. (n.d.). N-[(3-aminophenyl)methyl]-4-ethylbenzamide. National Center for Biotechnology Information.

- Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)

- R&D Systems. (n.d.). PARP Universal Colorimetric Assay. R&D Systems.

- EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI.

- BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH.

- PubMed Central. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors.

- Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.

- Pharmaffiliates. (n.d.). 1335041-38-7| Chemical Name : this compound.

- UNIL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Lausanne.

- Royal Society of Chemistry. (2021).

- PubMed Central. (2014). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes.

- PubMed Central. (2019). Small molecule target identification using photo-affinity chromatography.

- PubMed Central. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.

- PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.

Sources

- 1. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 6. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

comprehensive literature review on 3-(3-Aminophenyl)-N-methylbenzamide

An In-Depth Technical Guide to 3-(3-Aminophenyl)-N-methylbenzamide and its Pharmacological Context as a PARP Inhibitor Scaffold

Executive Summary

This compound is a biphenylcarboxamide derivative that belongs to a class of compounds recognized for their significant biological activities. While specific research on this particular molecule is emergent, its structural architecture places it firmly within the family of benzamide-based inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive overview of this compound, contextualized through the extensive research on its foundational analogue, 3-aminobenzamide (3-AB). We will delve into its chemical properties, plausible synthetic routes, the well-established mechanism of PARP inhibition, and the resulting therapeutic potential in fields such as neuroprotection, oncology, and inflammatory disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this important chemical scaffold.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Nomenclature and Structure

-

Chemical Name: this compound[1]

-

Synonym: 3'-amino-N-methyl-[1,1'-biphenyl]-3-carboxamide[1]

-

CAS Number: 1335041-38-7[1]

-

Molecular Formula: C₁₄H₁₄N₂O[1]

Key Properties

The following table summarizes the key computed and physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Not Available (Typically a solid) | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Synthesis and Derivatization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3-bromo-N-methylbenzamide and 3-nitrophenylboronic acid, followed by a nitro group reduction.

Caption: Proposed Suzuki coupling and reduction workflow for synthesis.

Experimental Protocol: Nitro Group Reduction (General)

This protocol describes a common method for reducing an aromatic nitro group to an amine, a crucial step in the proposed synthesis of benzamide derivatives. This method is adapted from procedures for similar compounds.[2][3]

Objective: To reduce a nitro-substituted benzamide precursor to its corresponding amino-benzamide derivative.

Materials:

-

Nitro-substituted benzamide precursor (10 mmol)

-

Ethanol (50 mL)

-

10% Palladium on carbon (Pd-C) catalyst

-

Hydrogen source (gas cylinder or balloon)

-

Reaction flask

-

Stirring apparatus

-

Filtration system (e.g., Celite pad)

Procedure:

-

Dissolve the nitro-substituted benzamide precursor (10 mmol) in ethanol (50 mL) within a suitable reaction flask.

-

Carefully add the 10% Pd-C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Purge the flask with hydrogen gas to replace the inert atmosphere.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 3-6 hours.

-

Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.

-

Wash the filter pad with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure aminobenzamide derivative.[2]

Mechanism of Action: PARP Inhibition

The primary pharmacological interest in the benzamide scaffold stems from its ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. The mechanism is best understood by examining the extensively studied analogue, 3-aminobenzamide (3-AB).[2]

The Role of PARP-1 in Cellular Stress

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and cell fate decisions.[4] When DNA single-strand breaks occur, often due to oxidative stress or other traumatic insults, PARP-1 binds to the damaged site and becomes activated. This activation triggers the synthesis of long chains of Poly(ADP-ribose) (PAR) polymers on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins.[4][5]

PARP-1 Over-activation and "Parthanatos"

While essential for normal DNA repair, hyperactivation of PARP-1 following severe DNA damage becomes a driver of cell death. The synthesis of PAR polymers is an energy-intensive process that consumes vast quantities of the cell's nicotinamide adenine dinucleotide (NAD⁺).[4] This massive depletion of NAD⁺ cripples cellular metabolism, leading to a sharp decline in ATP production.[5] The resulting energy crisis culminates in a specific form of programmed cell death known as Parthanatos, which is distinct from apoptosis.[2][5]

Competitive Inhibition by Benzamides

3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP-1. They achieve this by mimicking the nicotinamide moiety of the PARP-1 substrate, NAD⁺.[2] The inhibitor binds to the catalytic domain of the enzyme, physically blocking NAD⁺ from accessing the active site. This prevents PAR polymer synthesis, conserves cellular NAD⁺ and ATP pools, and ultimately averts the Parthanatos cell death cascade.[2][5]

Caption: Mechanism of PARP-1 induced cell death and its inhibition.

Biological Activities and Therapeutic Potential

The inhibition of PARP-1 has demonstrated significant therapeutic potential across a range of preclinical models, suggesting promising applications for compounds like this compound.

-

Neuroprotection: In models of traumatic insults and neurodegenerative disorders, PARP-1 over-activation is a key driver of neuronal death.[5] PARP inhibitors like 3-AB have been shown to be neuroprotective by preventing this catastrophic energy depletion in neurons.[2]

-

Hearing Loss: Studies using auditory hair cells (HEI-OC1) have shown that PARP inhibition can protect these sensitive cells from blast overpressure-induced damage.[4][5] This is achieved by reducing oxidative stress and maintaining the cellular ATP pool.[5]

-

Oncology: The concept of "synthetic lethality" is a cornerstone of modern cancer therapy. In cancer cells with mutations in DNA repair genes like BRCA1 or BRCA2, the cells become heavily reliant on PARP-1 for DNA repair. Inhibiting PARP-1 in these cells leads to an accumulation of lethal DNA damage, selectively killing the cancer cells while sparing normal cells.[2]

-

Anti-Inflammatory Effects: PARP-1 activation is also implicated in inflammatory processes. By modulating these pathways, PARP inhibitors have demonstrated anti-inflammatory effects in various models.[2]

-

Angiogenesis Modulation: Interestingly, the effect on angiogenesis (the formation of new blood vessels) may be dose-dependent. While high concentrations can be anti-angiogenic, low doses of 3-AB have been found to stimulate angiogenesis by regulating the expression of key enzymes like urokinase-type plasminogen activator and matrix metalloprotease 2.[6]

Key Experimental Assays

To evaluate the biological activity of this compound or related compounds, several in vitro assays are essential.

Protocol: PARP-1 Inhibition Assay (Colorimetric)

Objective: To quantify the inhibitory potency (IC₅₀) of a test compound against PARP-1 activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The amount of incorporated biotin is then detected colorimetrically.

Materials:

-

96-well plate pre-coated with histones

-

Recombinant human PARP-1 enzyme

-

Test compound (e.g., this compound) dissolved in DMSO

-

PARP-1 Assay Buffer

-

Biotinylated NAD⁺

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare serial dilutions of the test compound in PARP-1 Assay Buffer. Also prepare a "no inhibitor" control (buffer with DMSO) and a "no enzyme" blank.

-

Add 50 µL of the diluted test compound or control to the appropriate wells of the histone-coated 96-well plate.

-

Add 25 µL of the PARP-1 enzyme solution to all wells except the "no enzyme" blank.

-

Initiate the reaction by adding 25 µL of the biotinylated NAD⁺ solution to all wells.

-

Incubate the plate at room temperature for 1 hour, allowing the PARP reaction to proceed.

-

Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate again as described in step 6.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound represents a promising molecule within the well-validated class of benzamide-based PARP inhibitors. Its chemical structure is ripe for exploration and optimization in medicinal chemistry programs. The extensive data on related compounds like 3-aminobenzamide provides a strong rationale for investigating its potential in neuroprotection, oncology, and the treatment of inflammatory conditions.

Future research should focus on the direct synthesis and in-vitro characterization of this compound, including determination of its IC₅₀ against various PARP isoforms. Subsequent studies should progress to cell-based assays to confirm its mechanism of action and evaluate its efficacy in disease-relevant models, ultimately paving the way for potential in vivo studies. The versatility of the benzamide scaffold suggests that further derivatization could lead to next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(3-aminophenyl)-3-methylbenzamidehydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Frontiers. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. Available from: [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates. Available from: [Link]

-

PubMed Central. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Journal of Cellular and Molecular Medicine. Available from: [Link]

-

PubChem. Benzamide, N-(3-aminophenyl)-. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. National Library of Medicine. Available from: [Link]

-

PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Aminobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

- Google Patents. Process for the preparation of n-methylbenzamide.

-

MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available from: [Link]

-

PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. Available from: [Link]

-

Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 5. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Aminophenyl)-N-methylbenzamide derivatives and their synthesis

An In-depth Technical Guide to the Synthesis of 3-(3-Aminophenyl)-N-methylbenzamide Derivatives for Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. We will delve into the strategic considerations for synthesis, detailed experimental protocols, and the underlying chemical principles that ensure success in the laboratory.

Introduction: The Significance of the this compound Scaffold

The this compound core represents a key pharmacophore in modern drug discovery. Derivatives of this structure have shown promise in a range of therapeutic areas, including oncology and infectious diseases. For instance, the aminophenyl benzamide moiety is a known feature in histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents[1][2][3]. The strategic placement of the amino group on the meta-position of the phenyl ring, combined with the N-methylbenzamide functionality, offers a versatile platform for generating libraries of compounds with diverse pharmacological profiles. The primary amino group can serve as a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target scaffold reveals several viable synthetic routes. The primary disconnection points are the amide bond and the biaryl bond.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies:

-

Strategy A: Amide Bond Formation: This approach involves the coupling of a 3-(3-aminophenyl)benzoic acid derivative with methylamine. This is a classical and often reliable method for amide synthesis.

-

Strategy B: Biaryl Bond Formation: This strategy relies on a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 3-halobenzamide derivative and a 3-aminophenylboronic acid derivative. This route is particularly advantageous for creating molecular diversity in the later stages of the synthesis.

Synthetic Methodologies and Experimental Protocols

Strategy A: Synthesis via Amide Bond Formation

This strategy begins with the synthesis of the key intermediate, 3-(3-nitrophenyl)benzoic acid, followed by reduction of the nitro group and subsequent amidation.

Step 1: Suzuki-Miyaura Coupling to form 3-(3-Nitrophenyl)benzoic Acid

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids[4]. In this step, 3-bromobenzoic acid is coupled with 3-nitrophenylboronic acid.

Caption: Workflow for the synthesis of 3-(3-Nitrophenyl)benzoic Acid.

Experimental Protocol:

-

To a flask, add 3-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(OAc)2 (0.02 eq) with a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-(3-nitrophenyl)benzoic acid.

Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center[5]. The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Step 2: Reduction of the Nitro Group

The nitro group of 3-(3-nitrophenyl)benzoic acid is then reduced to an amine. A common method is catalytic hydrogenation.

Experimental Protocol:

-

Dissolve 3-(3-nitrophenyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield 3-(3-aminophenyl)benzoic acid.

Step 3: Amide Bond Formation

The final step is the formation of the amide bond between 3-(3-aminophenyl)benzoic acid and methylamine. This can be achieved using standard peptide coupling reagents.

Experimental Protocol:

-

Dissolve 3-(3-aminophenyl)benzoic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) and an activating agent like N-hydroxybenzotriazole (HOBt) (1.1 eq)[6].

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methylamine (e.g., 2M in THF, 1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove byproducts and purify the final compound by column chromatography.

Strategy B: Synthesis via Biaryl Bond Formation (Suzuki-Miyaura Coupling)

This alternative strategy involves the formation of the biaryl bond as the final key step.

Step 1: Synthesis of 3-Bromo-N-methylbenzamide

This intermediate is prepared by the amidation of 3-bromobenzoic acid.

Experimental Protocol:

-

To a solution of 3-bromobenzoic acid (1.0 eq) in DCM, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature until the acid is converted to the acid chloride (monitor by the cessation of gas evolution).

-

In a separate flask, dissolve methylamine hydrochloride (1.2 eq) and a base such as triethylamine (2.5 eq) in DCM.

-

Slowly add the freshly prepared 3-bromobenzoyl chloride solution to the methylamine solution at 0 °C.